molecular formula C18H17F3O B1327688 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone CAS No. 898793-10-7

3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Cat. No. B1327688
M. Wt: 306.3 g/mol
InChI Key: QADFGZBHOONBML-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone is not explicitly detailed in the provided papers, the synthesis of similar compounds typically involves the formation of carbon-carbon and carbon-heteroatom bonds, often through reactions such as Friedel-Crafts acylation, aldol condensation, or other related organic transformations. The presence of electron-donating and electron-withdrawing groups on the aromatic rings can influence the reactivity and selectivity of these synthetic steps.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone has been investigated using techniques such as X-ray diffraction and computational methods like density functional theory (DFT) . These studies reveal the nonplanar nature of the molecules, the presence of intramolecular hydrogen bonding, and the orientation of various functional groups. The molecular geometry, including bond lengths and angles, is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds with dimethylphenyl and propiophenone components is influenced by the electronic properties of the substituents. For instance, the presence of a trifluoromethyl group can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The intramolecular hydrogen bonds can also affect the tautomeric equilibria and the stability of different isomers, as seen in the studies of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure and the nature of their substituents. The presence of strong electron-withdrawing groups like trifluoromethyl can affect the compound's boiling point, solubility, and stability. Computational studies, including frontier molecular orbitals (FMO) analysis, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) mapping, provide insights into the electronic distribution within the molecule, its chemical reactivity, and its nonlinear optical (NLO) properties . These properties are essential for the development of new materials with specific optical and electronic applications.

Scientific Research Applications

Synthesis and Polymer Applications

  • Polymer Synthesis

    Novel bisphenols with methyl groups ortho-substituted to phenol groups, bulky trifluoromethyl-substituted phenyl groups, and trifluoromethyl groups in their structure were synthesized and used to create poly(aryl ether ketone/sulfone)s (PAEKs/PAESs). These polymers demonstrated good solubility, thermal stability, low dielectric constants, and transparency, making them suitable for optocommunication applications (Shang et al., 2012).

  • Anion Exchange Membranes

    Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups were developed, displaying high hydroxide conductivity and good chemical stability, making them suitable for use in anion exchange membranes (Shi et al., 2017).

Chemical Synthesis and Properties

  • Electroactive Polymer Formation

    3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide were polymerized electro-oxidatively to form poly(2,6-dimethylphenylene sulphide), showcasing semi-conductivity and electrochemical response (Yamamoto et al., 1992).

  • Crystal and Molecular Structure Analysis

    The crystal and molecular structures of isomers of 3′,4′-difluoro-2-hydroxyiminopropiophenone were determined, showing different biological activities and structural characteristics (Allen et al., 1971).

Environmental and Biochemical Studies

  • Biodegradation Studies

    Research on the biodegradation of phenolic mixtures in a sequencing batch reactor included substituted phenols like 3,4-dimethylphenol, indicating the importance of acclimatization in biodegradation kinetics of xenobiotic compounds (Tomei & Annesini, 2008).

  • Anaerobic Biodegradability and Toxicity

    A study evaluating the anaerobic biodegradability and toxicity of substituted phenols under methanogenic conditions included 2,4-dimethylphenol, highlighting the impact of phenolic ring substitution on recalcitrance and toxicity (O'Connor & Young, 1989).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-4-3-5-14(13(12)2)8-11-17(22)15-6-9-16(10-7-15)18(19,20)21/h3-7,9-10H,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADFGZBHOONBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644644
Record name 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone

CAS RN

898793-10-7
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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